

Application Note: Chiral Separation of Albaconazole Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Albaconazole-d3

Cat. No.: B564738

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Albaconazole, a potent triazole antifungal agent. The protocol outlines the use of a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers. This method is crucial for pharmacokinetic studies, quality control of bulk drug substance, and formulation development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Introduction

Albaconazole is a broad-spectrum antifungal drug belonging to the triazole class. It contains a chiral center, and its therapeutic activity is primarily associated with one of its enantiomers. Therefore, a reliable and robust analytical method to separate and quantify the individual enantiomers is essential for drug development and regulatory purposes. This document provides a detailed protocol for the chiral separation of Albaconazole enantiomers using HPLC with UV detection.

Experimental

- HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD) or equivalent[1].
- Chiral Column: RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 μm)[1].

- Solvents: HPLC grade Ethanol and Diethylamine (DEA).
- Sample Preparation: Methanol for stock solution preparation.

A summary of the optimized chromatographic conditions for the enantiomeric separation of Albaconazole is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for Albaconazole Enantiomer Separation

Parameter	Condition
Stationary Phase	RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 μm)[1]
Mobile Phase	Ethanol : Diethylamine (100 : 0.1, v/v)[1]
Elution Mode	Isocratic[1]
Flow Rate	1.0 mL/minute
Column Temperature	Ambient
Injection Volume	20 μL
Detection Wavelength	240 nm
Total Run Time	20 minutes

Results and Discussion

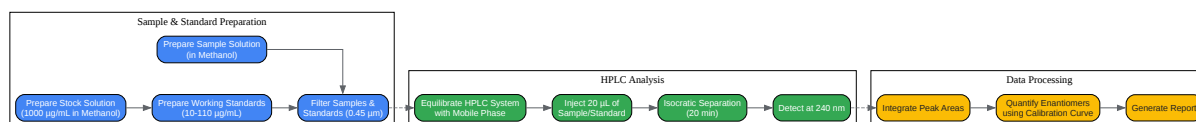
Under the specified chromatographic conditions, baseline separation of the (+) and (-) enantiomers of Albaconazole was achieved. The retention times and linearity data are summarized in Table 2. The method demonstrates good linearity over the tested concentration range.

Table 2: Quantitative Data for Albaconazole Enantiomers

Enantiomer	Retention Time (minutes)	Linearity Range (µg/mL)	Regression Equation	Correlation Coefficient (R ²)
(+) Albaconazole	6.952	10–110	$Y = 13,800X - 26,006$	0.9975
(-) Albaconazole	9.955	10–110	$Y = 7,970.1X + 173,187$	0.993

Protocol

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albaconazole racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 110 µg/mL by diluting the stock solution with the mobile phase.
- Prepare sample solutions by accurately weighing the sample and dissolving it in methanol to achieve a concentration within the linearity range of the method.
- Filter the final sample solution through a 0.45 µm syringe filter before injection.



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Caption: Workflow for HPLC analysis of Albaconazole enantiomers.

Before sample analysis, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Conclusion

The described HPLC method provides a reliable and robust approach for the enantioselective separation and quantification of Albaconazole enantiomers. The method is specific, linear, and suitable for routine analysis in a quality control environment.

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References

- 1. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Application Note: Chiral Separation of Albaconazole Enantiomers by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564738#hplc-analysis-of-albaconazole-enantiomers>]

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